Apoptosis Induction in PC-3 Cells: Bcl-2 Family Protein Modulation by 10-Deacetyl-7-xylosyl Paclitaxel
In PC-3 prostate cancer cells, 10-Deacetyl-7-xylosyl Paclitaxel induces apoptosis primarily through a mitochondrial-dependent pathway, as evidenced by the up-regulation of pro-apoptotic Bax and Bad proteins and concurrent down-regulation of anti-apoptotic Bcl-2 and Bcl-XL proteins [1]. This specific pattern of Bcl-2 family modulation is a key mechanistic differentiator from paclitaxel, whose primary described mechanism is mitotic arrest through microtubule stabilization [1].
Down: Bcl-2, Bcl-XL
vs. paclitaxel: microtubule stabilization
| Evidence Dimension | Mechanism of Apoptosis Induction |
|---|---|
| Target Compound Data | Up-regulation of Bax and Bad; Down-regulation of Bcl-2 and Bcl-XL [1] |
| Comparator Or Baseline | Paclitaxel: Primary mechanism is microtubule stabilization and mitotic arrest [1] |
| Quantified Difference | Not quantified as fold-change in the sourced material; differentiation is mechanistic. |
| Conditions | PC-3 human prostate cancer cell line |
Why This Matters
This mechanistic shift enables researchers to study glycosylated taxane-induced apoptosis via a pathway distinct from the canonical microtubule-stabilizing effect, expanding the utility of taxanes in apoptosis signaling research.
- [1] Jiang, S., Zu, Y., Fu, Y., Zhang, Y., & Efferth, T. (2008). Activation of the mitochondria-driven pathway of apoptosis in human PC-3 prostate cancer cells by a novel hydrophilic paclitaxel derivative, 7-xylosyl-10-deacetylpaclitaxel. International Journal of Oncology, 33(1), 103-111. View Source
